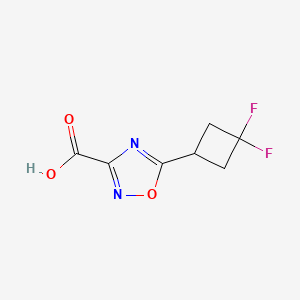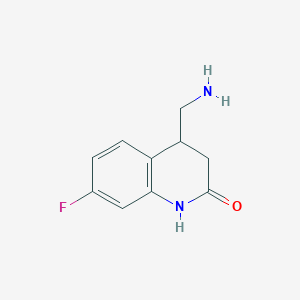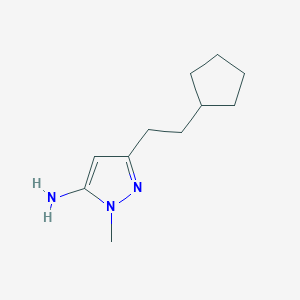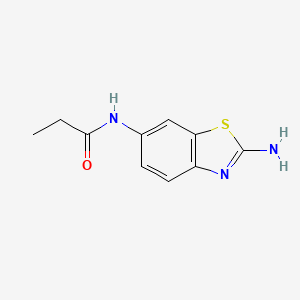![molecular formula C7H9N5 B13319778 {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)
{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine: is a chemical compound with the following properties:
Molecular Formula: C₆H₆N₄O
Molecular Weight: 150.14 g/mol
IUPAC Name: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a methyl group onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods include:
Alkylation: Alkylation of the parent triazolo[1,5-a]pyrimidine with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Reductive Amination: Reaction of the corresponding aldehyde or ketone with methylamine under reducing conditions.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at the nitrogen atoms or the methyl group are possible.
Alkylation: Dimethyl sulfate, methyl iodide, base (e.g., sodium hydroxide).
Reductive Amination: Formaldehyde or ketone, methylamine, reducing agents (e.g., sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the starting materials. Examples include N-methylated derivatives and reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its unique heterocyclic structure.
Drug Discovery: Serves as a scaffold for designing novel pharmaceutical compounds.
Biological Activity: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).
Target Identification: Used to identify molecular targets and pathways.
Materials Science: Employed in the development of functional materials (e.g., sensors, catalysts).
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are related triazolo[1,5-a]pyrimidines, the unique methyl substitution pattern distinguishes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine from its counterparts.
.
Eigenschaften
Molekularformel |
C7H9N5 |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H9N5/c1-5-10-7-9-3-2-6(4-8)12(7)11-5/h2-3H,4,8H2,1H3 |
InChI-Schlüssel |
RBIUCQWPJCBRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC=NC2=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)


![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)




![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)
